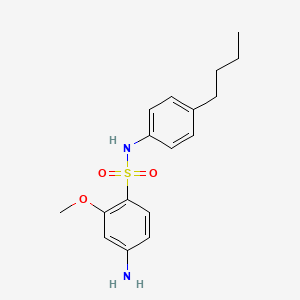

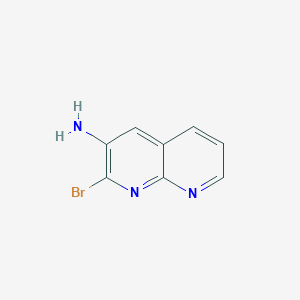

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Vue d'ensemble

Description

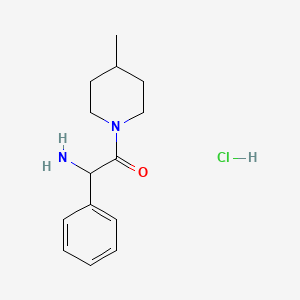

“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a chemical compound that can be used as poly (ADP-ribose) polymerase (PARP) inhibitors to treat diseases .

Molecular Structure Analysis

The molecular formula of this compound is C10H9NO4 . The InChI code is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.19 . It is a solid at room temperature and should be stored in a dry, cool place .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,2-Oxazines and Benzoxazines Synthesis

The synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds involves the cyclization of certain precursors, such as 3-acyl-1-nitrosopent-1-en-4-ones, through heating with urea in boiling methanol or ethanol. This method highlights the importance of oxazinium salts as electrophiles in various chemical reactions, offering pathways to diverse synthetic applications (Sainsbury, 1991).

Microwave-assisted Synthesis

The microwave-assisted synthesis technique has been applied to increase the diversity and speed of research in modern chemistry, particularly for benzoxazole derivatives. This method is advantageous for the synthesis of benzoxazoles, offering efficient and high-yield production of various derivatives (Özil & Menteşe, 2020).

Biological Significance and Applications

Antimicrobial and Antitumor Activity

The heterocyclic compounds bearing the triazine scaffold, including benzoxazines, have shown a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. The versatility of these compounds underscores their potential as core moieties for drug development (Verma, Sinha, & Bansal, 2019).

Antioxidant, Microbiological, and Cytotoxic Activity

Natural carboxylic acids and their derivatives, like benzoxazine-6-carboxylic acid, are known for their significant biological activities. Studies have investigated the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, revealing that structural differences profoundly affect their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Environmental Applications

Detoxification of Chromium VI

Research on carboxylic acids, including benzoxazine-6-carboxylic acid derivatives, has focused on their ability to mediate the reduction of Cr(VI) to Cr(III), a crucial process for the detoxification of chromium contaminants in aquatic environments. This process, mediated by carboxylic acids, offers a clean and environmentally friendly approach to chromium detoxification (Jiang et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been used as poly (adp-ribose) polymerase (parp) inhibitors . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid . These factors could include the pH of the environment, the presence of other molecules, and the temperature.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFHPMWWJCAFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)